molecular formula C5H8Br2 B3048963 1,4-Dibromo-2-methyl-2-butene CAS No. 18860-95-2

1,4-Dibromo-2-methyl-2-butene

Cat. No.: B3048963
CAS No.: 18860-95-2
M. Wt: 227.92 g/mol
InChI Key: HICPKHPJQJZCFP-UHFFFAOYSA-N
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Description

1,4-Dibromo-2-methyl-2-butene is an organic compound with the molecular formula C5H8Br2 It is a dibromoalkene, characterized by the presence of two bromine atoms attached to a butene backbone

Biochemical Analysis

Biochemical Properties

2-Butene, 1,4-dibromo-2-methyl- plays a significant role in biochemical reactions, particularly in halogenation and elimination reactions. It interacts with various enzymes and proteins, facilitating the formation of carbon-bromine bonds. The compound is known to participate in electrophilic addition reactions, where it acts as an electrophile, interacting with nucleophilic biomolecules. These interactions often lead to the formation of more complex organic molecules, which are crucial in biochemical pathways .

Cellular Effects

The effects of 2-Butene, 1,4-dibromo-2-methyl- on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound can induce oxidative stress in cells, leading to changes in the expression of stress-responsive genes. Additionally, it can interfere with cellular signaling pathways, such as the MAPK and NF-κB pathways, which are critical for cell survival and proliferation .

Molecular Mechanism

At the molecular level, 2-Butene, 1,4-dibromo-2-methyl- exerts its effects through various mechanisms. It can form covalent bonds with nucleophilic sites on biomolecules, leading to enzyme inhibition or activation. The compound’s bromine atoms can participate in halogen bonding, influencing the structure and function of proteins and enzymes. These interactions can result in changes in gene expression and cellular responses, contributing to the compound’s overall biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Butene, 1,4-dibromo-2-methyl- can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade under certain conditions, leading to the formation of by-products that may have different biochemical activities. Long-term exposure to the compound can result in cumulative effects on cellular processes, including alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of 2-Butene, 1,4-dibromo-2-methyl- vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can induce toxic or adverse effects. Studies have shown that high doses of the compound can lead to oxidative stress, DNA damage, and apoptosis in animal cells. These effects highlight the importance of dosage in determining the compound’s overall impact on biological systems .

Metabolic Pathways

2-Butene, 1,4-dibromo-2-methyl- is involved in various metabolic pathways, including those related to halogenation and elimination reactions. The compound interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can influence metabolic flux and the levels of metabolites in cells. The compound’s metabolism can lead to the formation of reactive intermediates, which can further participate in biochemical reactions .

Transport and Distribution

The transport and distribution of 2-Butene, 1,4-dibromo-2-methyl- within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, it can bind to specific proteins, influencing its localization and accumulation. These interactions can affect the compound’s overall activity and function within biological systems .

Subcellular Localization

The subcellular localization of 2-Butene, 1,4-dibromo-2-methyl- is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, influencing various biochemical pathways and cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dibromo-2-methyl-2-butene can be synthesized through the bromination of 2-methyl-2-butene. The reaction typically involves the addition of bromine (Br2) to the double bond of 2-methyl-2-butene, resulting in the formation of the dibromo compound. The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the controlled addition of bromine to 2-methyl-2-butene in the presence of a catalyst to ensure high yield and purity. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

1,4-Dibromo-2-methyl-2-butene undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines.

    Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.

    Addition Reactions: It can participate in addition reactions with various electrophiles.

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,4-Dibromo-2-methyl-2-butene has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    1,4-Dibromo-2-butene: Similar in structure but lacks the methyl group.

    1,2-Dibromoethane: A simpler dibromoalkane with two bromine atoms on adjacent carbons.

    1,4-Dichloro-2-butene: Similar structure but with chlorine atoms instead of bromine.

Uniqueness

1,4-Dibromo-2-methyl-2-butene is unique due to the presence of the methyl group, which influences its reactivity and steric properties. This makes it a valuable intermediate in organic synthesis, offering different reactivity patterns compared to its analogs .

Properties

CAS No.

18860-95-2

Molecular Formula

C5H8Br2

Molecular Weight

227.92 g/mol

IUPAC Name

1,4-dibromo-2-methylbut-2-ene

InChI

InChI=1S/C5H8Br2/c1-5(4-7)2-3-6/h2H,3-4H2,1H3

InChI Key

HICPKHPJQJZCFP-UHFFFAOYSA-N

Isomeric SMILES

C/C(=C\CBr)/CBr

SMILES

CC(=CCBr)CBr

Canonical SMILES

CC(=CCBr)CBr

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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